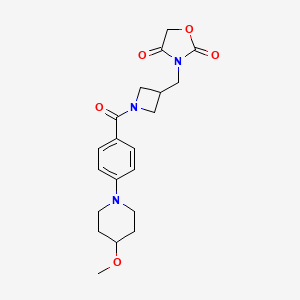
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis generally involves multi-step processes, starting with the formation of the 1-ethyl-1H-pyrazole ring, which is then attached to a 1,2,4-oxadiazole ring. The intermediate is then modified through a series of reactions to attach the pyridine and carboxamide groups.
Industrial Production Methods: : In an industrial setting, the synthesis is typically optimized for yield and purity, using catalysts and controlled reaction environments to ensure consistent results.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various reactions such as oxidation, reduction, and substitution. Its multiple functional groups allow it to participate in a wide range of chemical processes.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituents like halogens.
Major Products: : Depending on the specific reaction conditions, the compound can yield different products, such as oxidized derivatives or reduced forms with modified side chains.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a reagent in organic synthesis to study reaction mechanisms and as a building block for more complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: : Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their activity.
Molecular Targets and Pathways: : It may inhibit or activate pathways involved in cellular processes, such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Comparison: : Compared to other compounds with similar structures, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which allows for a broader range of reactivity and applications.
Similar Compounds: : Compounds such as N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may share some structural similarities but differ in their specific reactivity and applications.
Well, there you have it—a detailed breakdown of an incredibly intricate compound. That should keep the lab coat crew happy!
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-3-21-9-10(7-17-21)13-18-12(24-19-13)8-16-14(22)11-5-4-6-20(2)15(11)23/h4-7,9H,3,8H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQHCEOXROFHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)



![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2680452.png)

![4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2680454.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2680456.png)
